molecular formula C5H4Cl2N2O B027636 2,4-Dichloro-5-methoxypyrimidine CAS No. 19646-07-2

2,4-Dichloro-5-methoxypyrimidine

Cat. No. B027636
CAS RN: 19646-07-2
M. Wt: 179 g/mol
InChI Key: ZTHHRSBDBPCCMZ-UHFFFAOYSA-N
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Patent
US06362335B1

Procedure details

Anhydrous sodium carbonate (5.83 g, 0.055 mole), methanol (60 mL), and 35% aqueous hydrazine (11.0 g, 0.120 mole) were loaded into a 500 mL three necked flask equipped with a thermometer, magnetic stirrer, condenser, and addition funnel. A solution/partial slurry of 2,4-dichloro-5-methoxy-pyrimidine (17.91 g, 0.100 mole) in toluene (30 mL) was added dropwise over 39 min. During the addition, the reaction temperature rose from 15° C. to 39° C. and the solids dissolved to form a clear, pale yellow solution. The reaction mixture was heated to 42° C. for 4.1 h, after which the heat source was removed. Slow, dropwise addition of water (180 mL), caused the product to crystallize out of solution. The resulting slurry was stirred for 2 h at room temperature, then the product was recovered by filtration through Whatman #1 filter paper using a Buchner funnel and aspirator vacuum. After washing the filter cake with water, the product was dried overnight in vacuo at 40° C., to give 15.02 g of white 2-chloro-4-hydrazino-5-methoxypyrimidine (purity 96.2%, yield=82.8%): 1H NMR (300 MHz, DMSO-d6) 3.33 (s, 3H), 3.78 (s, 3H), 4.39 (br s, 2H), 7.59 (s, 1H), 8.73 (br s, 1H).
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
17.91 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].CO.[NH2:9][NH2:10].[Cl:11][C:12]1[N:17]=[C:16](Cl)[C:15]([O:19][CH3:20])=[CH:14][N:13]=1>C1(C)C=CC=CC=1>[Cl:11][C:12]1[N:17]=[C:16]([NH:9][NH2:10])[C:15]([O:19][CH3:20])=[CH:14][N:13]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
5.83 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
NN
Step Four
Name
three
Quantity
500 mL
Type
reactant
Smiles
Step Five
Name
Quantity
17.91 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, magnetic stirrer, condenser, and addition funnel
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
rose from 15° C. to 39° C.
DISSOLUTION
Type
DISSOLUTION
Details
the solids dissolved
CUSTOM
Type
CUSTOM
Details
to form a clear, pale yellow solution
CUSTOM
Type
CUSTOM
Details
after which the heat source was removed
ADDITION
Type
ADDITION
Details
Slow, dropwise addition of water (180 mL)
CUSTOM
Type
CUSTOM
Details
to crystallize out of solution
FILTRATION
Type
FILTRATION
Details
the product was recovered by filtration through Whatman #1
FILTRATION
Type
FILTRATION
Details
filter paper
WASH
Type
WASH
Details
After washing the filter cake with water
CUSTOM
Type
CUSTOM
Details
the product was dried overnight in vacuo at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NN)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.02 g
YIELD: PERCENTYIELD 82.8%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.